Cefixime impurity A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A synthesis method for Cefixime impurity involves several steps . The method includes hydrolyzing beta-lactam of cefdinir with alkali to obtain an intermediate, reacting the intermediate with acid to obtain another intermediate, protecting the amino group of the intermediate with Boc anhydride to obtain another intermediate, reacting the intermediate with methyl bromoacetate to obtain another intermediate, and deprotecting the intermediate with trifluoroacetic acid to obtain the target impurity .Chemical Reactions Analysis

Cefixime and its impurities can undergo photodegradation under visible light irradiation . In optimal conditions, the drug degradation was 98.79% for cefixime .科学的研究の応用

Development of New Formulations

Cefixime impurity A is utilized in the research and development of new cefixime formulations. This involves studying the impurity profiles to ensure the safety and efficacy of the formulations .

Analytical Method Development

Researchers use Cefixime impurity A to develop new analytical methods for detecting and quantifying cefixime impurities, which is crucial for quality control and regulatory compliance .

Moisture Content Analysis

The impurity is used to determine the moisture content in cefixime samples using methods like Karl Fischer titration, which is important for maintaining drug stability .

Residual Solvents Estimation

The impurity is also involved in estimating the amount of residual solvents in cefixime samples by Gas Chromatography, which is essential for patient safety .

Stability-Indicating Method Validation

It is used in validating stability-indicating HPLC methods, which helps in monitoring the stability of cefixime under various stress conditions .

Organic Impurities Analysis

Cefixime impurity A aids in analyzing organic impurities as per pharmacopeia monographs, using techniques like HPLC to ensure compliance with pharmacopeial standards .

Antibiotic Efficacy Testing

The impurity is used in determining the efficacy of cefixime as an antibiotic against various microorganisms, contributing to its therapeutic application research .

Safety And Hazards

Cefixime Impurity A may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Cefixime impurity A can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "Methyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]-3-[(1-methyltetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The reaction starts by reducing 4-chloro-3-nitrobenzoic acid with sodium borohydride in methanol to obtain 4-chloro-3-aminobenzoic acid.", "The resulting 4-chloro-3-aminobenzoic acid is then reacted with methyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido]-3-[(1-methyltetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylate in the presence of sodium bicarbonate and water to form Cefixime impurity A.", "The product is then extracted using ethyl acetate and the organic layer is washed with hydrochloric acid and water to remove impurities.", "The organic layer is then dried and concentrated to obtain Cefixime impurity A in its pure form." ] } | |

CAS番号 |

1335475-08-5 |

製品名 |

Cefixime impurity A |

分子式 |

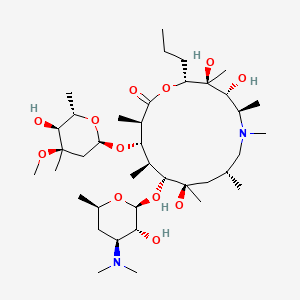

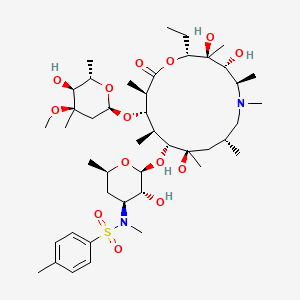

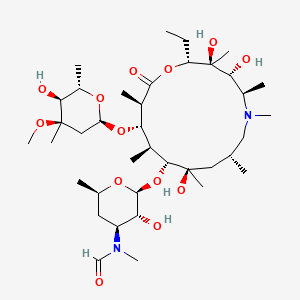

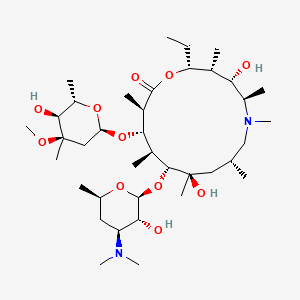

C16H17N5O8S2 |

分子量 |

471.47 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)